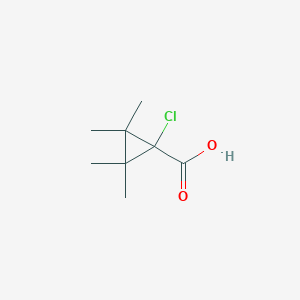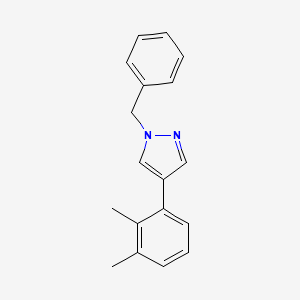![molecular formula C13H20NO6- B14119581 D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14119581.png)
D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BOC-D-GLU(OALL)-OH, also known as N-α-t.-Boc-D-glutamic acid α-benzyl ester, is a derivative of glutamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-GLU(OALL)-OH typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with an allyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and reagents such as dicyclohexylcarbodiimide (DCC) for the coupling reactions .
Industrial Production Methods
Industrial production of BOC-D-GLU(OALL)-OH follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
BOC-D-GLU(OALL)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation.
Reducing agents: Like lithium aluminum hydride (LiAlH₄) for reduction.
Substituting agents: Such as palladium catalysts for allyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
BOC-D-GLU(OALL)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of various biochemical products.
Mecanismo De Acción
The mechanism of action of BOC-D-GLU(OALL)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions. The allyl ester group can be selectively removed under mild conditions, allowing for further functionalization of the peptide .
Comparación Con Compuestos Similares
Similar Compounds
BOC-D-GLU-OBzl: Another derivative of D-glutamic acid with a benzyl ester group instead of an allyl group.
BOC-D-GLU-OtBu: A derivative with a tert-butyl ester group.
BOC-D-GLU-OH: The simplest derivative with only the Boc protection.
Uniqueness
BOC-D-GLU(OALL)-OH is unique due to its allyl ester group, which provides specific reactivity and selectivity in peptide synthesis. This makes it particularly useful in applications where selective deprotection and further functionalization are required .
Propiedades
Fórmula molecular |
C13H20NO6- |
|---|---|
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m1/s1 |
Clave InChI |
VNZYUMCXQWYCAW-SECBINFHSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



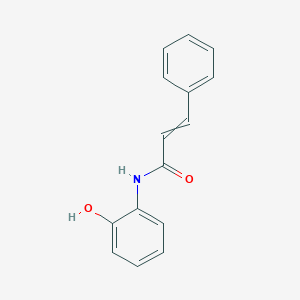
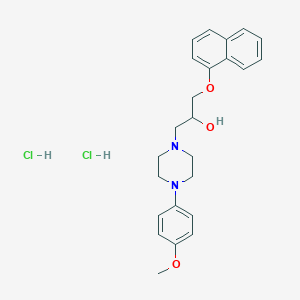

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)
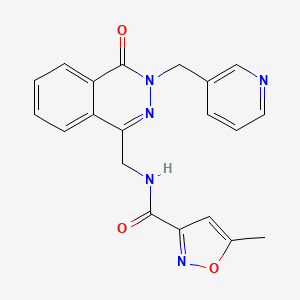
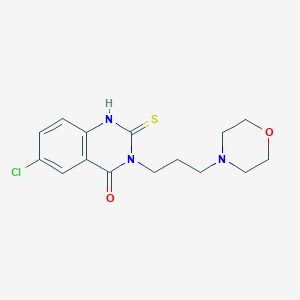
![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)
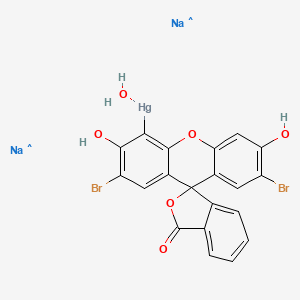
![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)
